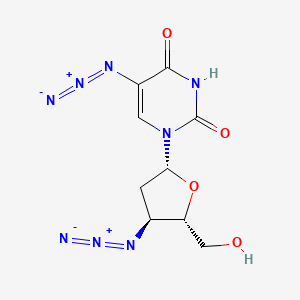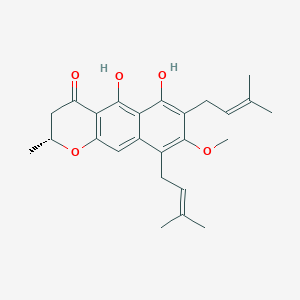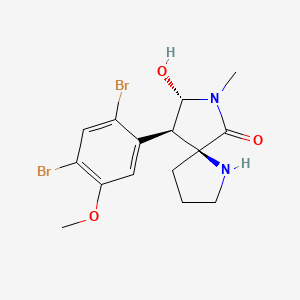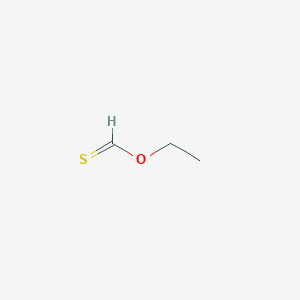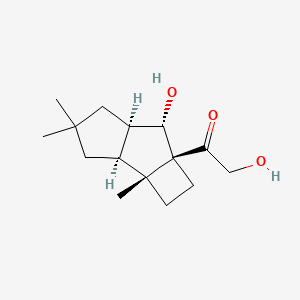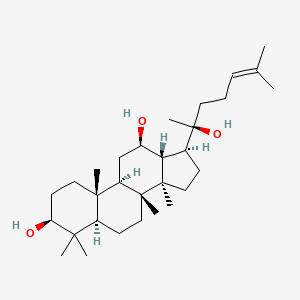
Sodium iodide I 123
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium iodide I 123 is a radioactive isotope of iodine used primarily in nuclear medicine for diagnostic purposes. It is particularly valuable in the evaluation of thyroid function and morphology due to its ability to be absorbed by the thyroid gland. The compound is administered orally and is known for its short half-life of approximately 13.2 hours, which makes it suitable for diagnostic imaging without prolonged radiation exposure .
Wissenschaftliche Forschungsanwendungen
Sodium iodide I 123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: this compound is used to study biological processes involving iodine uptake and metabolism.
Vorbereitungsmethoden
Sodium iodide I 123 is synthesized through several methods, primarily involving the irradiation of enriched tellurium or xenon. The most common methods include:
Proton Irradiation of Enriched Tellurium 124: This method involves bombarding tellurium 124 with protons, resulting in the formation of iodine 123.
Proton Irradiation of Enriched Xenon 124: In this method, xenon 124 is irradiated with protons, leading to the production of iodine 123.
Decay of Xenon 123: This method involves the decay of xenon 123 to iodine 123.
These methods ensure that the resulting this compound is carrier-free, meaning it does not contain any other isotopes of iodine or other elements.
Analyse Chemischer Reaktionen
Sodium iodide I 123 undergoes several types of chemical reactions, including:
Oxidation: Sodium iodide can be oxidized to form iodine.
Reduction: It can be reduced back to iodide ions.
Common reagents used in these reactions include sulfuric acid, chlorine, and alkyl chlorides. The major products formed from these reactions are iodine, hydrogen iodide, and alkyl iodides.
Wirkmechanismus
The mechanism of action of sodium iodide I 123 involves its absorption through the gastrointestinal tract and subsequent uptake by the thyroid gland. Once absorbed, it is incorporated into the thyroid gland, where it undergoes electron capture decay to form tellurium 123. This decay process emits gamma radiation, which can be detected using a gamma camera. This property makes this compound an effective diagnostic tool for evaluating thyroid function and morphology .
Vergleich Mit ähnlichen Verbindungen
Sodium iodide I 123 can be compared with other radioactive iodine isotopes, such as:
Sodium iodide I 125: Used for in vitro diagnostic tests and biological research due to its longer half-life.
Sodium iodide I 131: Used for therapeutic purposes, particularly in the treatment of thyroid cancer and hyperthyroidism, due to its beta-emitting properties.
This compound is unique in its suitability for diagnostic imaging due to its short half-life and gamma-emitting properties, which provide clear images with minimal radiation exposure compared to other isotopes.
Eigenschaften
CAS-Nummer |
41927-88-2 |
|---|---|
Molekularformel |
INa |
Molekulargewicht |
145.89536 g/mol |
IUPAC-Name |
sodium;iodine-123(1-) |
InChI |
InChI=1S/HI.Na/h1H;/q;+1/p-1/i1-4; |
InChI-Schlüssel |
FVAUCKIRQBBSSJ-VVUPZWBASA-M |
Isomerische SMILES |
[Na+].[123I-] |
SMILES |
[Na+].[I-] |
Kanonische SMILES |
[Na+].[I-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
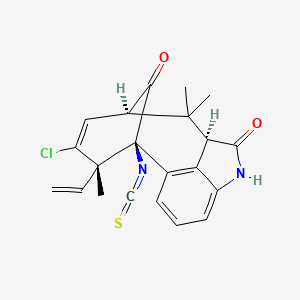

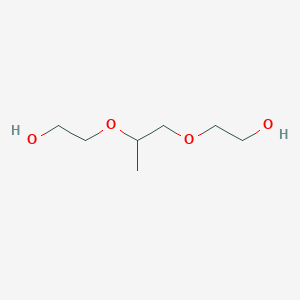
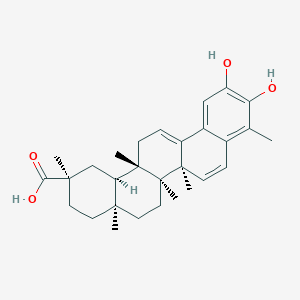
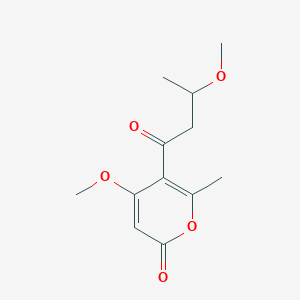
![(E)-3-[2-Cyano-5-(thiophen-3-ylmethoxy)-phenyl]-2-phenyl-acrylic acid](/img/structure/B1247632.png)
